(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine
Description
The compound (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine is a heterocyclic molecule featuring:
- A 6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole core, a fused bicyclic system known for its electron-deficient properties and bioactivity .
- A (4-chlorophenyl)sulfanyl group at position 2, contributing hydrophobic and electron-withdrawing effects.
- A {[4-(trifluoromethyl)phenyl]methoxy}amine substituent, introducing steric bulk and enhanced metabolic stability via the trifluoromethyl group.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-[[4-(trifluoromethyl)phenyl]methoxy]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4OS2/c1-13-19(32-20-26-12-27-29(13)20)18(11-31-17-8-6-16(22)7-9-17)28-30-10-14-2-4-15(5-3-14)21(23,24)25/h2-9,12H,10-11H2,1H3/b28-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRWUGCZTLVMIP-MTDXEUNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOCC3=CC=C(C=C3)C(F)(F)F)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC=C(C=C3)C(F)(F)F)/CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine is a complex organic compound with potential pharmacological applications. Its structure includes multiple functional groups that may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic uses based on available scientific literature.
- Molecular Formula : C21H19ClN4O2S2
- Molar Mass : 458.98 g/mol
- CAS Number : 866131-22-8
- Density : 1.38 g/cm³ (predicted)
- pKa : 1.94 (predicted)
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of a triazole ring and thiazole moiety suggests potential activity against microbial and cancerous cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Various studies have shown that derivatives of triazoles demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties:
- Cell Line Studies : In vitro tests on cancer cell lines have indicated that the compound can inhibit cell proliferation and induce apoptosis.
Enzyme Inhibition
The compound's structural components may allow it to function as an inhibitor of specific enzymes:
- Target Enzymes : Potential inhibition of enzymes such as cyclooxygenase (COX) and certain kinases has been suggested based on structural similarity to known inhibitors.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of a related triazole compound against various pathogens. The results demonstrated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, suggesting that further exploration into this compound could yield similar results.
Case Study 2: Anticancer Properties
In a recent study focusing on novel anticancer agents, researchers found that a compound structurally similar to the target molecule exhibited significant cytotoxicity in human breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
Data Table: Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H16ClF3N4OS2
- Molecular Weight : 496.96 g/mol
- CAS Number : 866131-21-7
The compound contains a triazole ring and thiazole moiety, both of which are known for their biological activities. The presence of a chlorophenyl group and trifluoromethyl substituent may enhance its pharmacological properties.
Anticancer Activity
Research indicates that compounds featuring triazole and thiazole rings have significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The unique structure of (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine could potentially lead to the development of novel anticancer agents through further modification and testing .
Antimicrobial Properties
The thiazole and triazole functionalities are also associated with antimicrobial activity. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains and fungi. The incorporation of the sulfanyl group may further enhance this activity by facilitating interactions with microbial enzymes .
Antimalarial Potential
Recent studies have focused on the synthesis of triazole derivatives as potential antimalarial agents. The design principles used in these studies can be applied to this compound to explore its potential against malaria-causing parasites . The trifluoromethyl group is particularly noteworthy as it has been linked to enhanced biological activity in related compounds.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through multi-step reactions involving key intermediates that retain the essential structural motifs for biological activity. Ongoing research aims to optimize synthetic routes to improve yield and purity while exploring structure-activity relationships.
Case Studies and Research Findings
Several studies have highlighted the importance of similar compounds in drug discovery:
- Anticancer Evaluation : A study on triazole derivatives showed promising results against breast cancer cell lines, suggesting that modifications to the triazole structure can significantly impact anticancer activity .
- Antimicrobial Testing : A series of thiazole-based compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, paving the way for further exploration into the antimicrobial properties of this compound .
Comparison with Similar Compounds
Triazolothiazole Core Derivatives
Compounds sharing the triazolothiazole core but differing in substituents provide insights into structure-activity relationships (SAR):
Key Observations :
Sulfanyl-Containing Heterocycles
Sulfanyl groups are critical in bioactive molecules:
| Compound Name | Core Structure | Biological Activity | Reference |
|---|---|---|---|
| (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine | Thiadiazole | Insecticidal activity | |
| (E)-(6-{[(4-Chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylideneamine | Imidazothiazole | Antibacterial potential (analogous to MRSA inhibitors) | |
| Target Compound | Triazolothiazole | Predicted broader activity due to dual substituents |
Key Observations :
Trifluoromethyl-Substituted Analogues
Trifluoromethyl groups are pivotal in optimizing pharmacokinetics:
Key Observations :
Physicochemical Comparison
Key Observations :
- The target compound’s high LogP aligns with its trifluoromethyl and chlorophenyl groups, favoring membrane penetration.
- Low aqueous solubility may necessitate formulation adjustments for bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during synthesis?
- Methodology :
- Cyclocondensation : Use precursors like 4-chlorophenyl thiol and triazolo-thiazole derivatives under reflux with catalysts (e.g., H₂SO₄ or iodine in KI) to form the core structure .
- One-pot synthesis : Adapt solvent-free strategies for triazine analogs (e.g., cotrimerization of nitriles with guanidine derivatives) to reduce intermediate isolation steps and improve yield .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and confirming its (E)-configuration?
- Methodology :
- NMR spectroscopy : Use ¹H/¹³C NMR to verify sulfanyl and methoxy group placements. NOESY experiments can confirm the (E)-stereochemistry by analyzing spatial proximity of substituents .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguous structural features (e.g., triazolo-thiazole orientation) by growing single crystals in DMSO/water mixtures .
Q. How should researchers design preliminary biological activity screens for this compound?
- Methodology :
- In vitro assays : Prioritize enzyme inhibition (e.g., kinase or protease targets) due to the triazolo-thiazole moiety’s known interactions. Use fluorescence-based assays at 10–100 μM concentrations .
- Antimicrobial testing : Follow CLSI guidelines for bacterial/fungal strains (e.g., S. aureus, C. albicans) with MIC determinations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?
- Methodology :
- Analog synthesis : Modify the 4-(trifluoromethyl)phenyl methoxy group to halogens or bulky substituents (e.g., tert-butyl) and compare binding affinities via SPR or ITC .
- Computational modeling : Perform docking studies (AutoDock Vina) using crystallographic data of homologous targets (e.g., PDB 4XYZ) to identify critical hydrogen bonds/π-π interactions .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodology :
- Variable-temperature NMR : Probe dynamic effects (e.g., hindered rotation of the 4-chlorophenyl group) by acquiring spectra at 25°C and −40°C .
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings, especially for overlapping triazole/thiazole signals .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfanyl oxidation). Introduce electron-withdrawing groups to block metabolism .
- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models, adjusting formulation (e.g., PEGylation) to enhance bioavailability .
Q. How can stability under physiological conditions be systematically evaluated?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-UV at 254 nm .
- Light sensitivity : Use ICH Q1B guidelines to assess photostability under UV/visible light (1.2 million lux hours) .
Q. What alternative synthetic routes exist for scaling up production without compromising stereochemical integrity?
- Methodology :
- Flow chemistry : Optimize continuous flow reactors for cyclocondensation steps (residence time: 30 min, 80°C) to enhance reproducibility and reduce byproducts .
- Microwave-assisted synthesis : Accelerate ring-closure steps (e.g., triazole formation) using 300 W irradiation for 10-minute cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
